N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946365-26-0
VCID: VC7015154
InChI: InChI=1S/C28H32F2N4O/c1-32(2)25-11-5-22(6-12-25)27(20-31-28(35)19-21-3-7-23(29)8-4-21)34-17-15-33(16-18-34)26-13-9-24(30)10-14-26/h3-14,27H,15-20H2,1-2H3,(H,31,35)
SMILES: CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C28H32F2N4O
Molecular Weight: 478.588

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide

CAS No.: 946365-26-0

Cat. No.: VC7015154

Molecular Formula: C28H32F2N4O

Molecular Weight: 478.588

* For research use only. Not for human or veterinary use.

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide - 946365-26-0

Specification

CAS No. 946365-26-0
Molecular Formula C28H32F2N4O
Molecular Weight 478.588
IUPAC Name N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C28H32F2N4O/c1-32(2)25-11-5-22(6-12-25)27(20-31-28(35)19-21-3-7-23(29)8-4-21)34-17-15-33(16-18-34)26-13-9-24(30)10-14-26/h3-14,27H,15-20H2,1-2H3,(H,31,35)
Standard InChI Key FKFDAGRZIWMFMN-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central piperazine ring substituted with a 4-fluorophenyl group at the 1-position. A branched ethyl chain connects the piperazine nitrogen to a dimethylaminophenyl moiety and an acetamide group. The acetamide is further substituted with a second 4-fluorophenyl ring, creating a symmetrical fluorinated motif. The presence of fluorine atoms enhances electronegativity and metabolic stability, while the dimethylamino group contributes to basicity and potential receptor interactions .

Systematic Nomenclature

The IUPAC name reflects its connectivity:

  • N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}: Indicates the ethyl bridge bearing both the dimethylaminophenyl and piperazine groups.

  • 2-(4-Fluorophenyl)acetamide: Denotes the acetamide substituent with a 4-fluorophenyl ring.

Physicochemical Properties

Key physicochemical parameters, derived from structurally related compounds, are summarized below :

PropertyValue
Molecular FormulaC29H34F2N4O2
Molecular Weight508.61 g/mol
logP (Partition Coefficient)4.1–4.3 (predicted)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area65.2 Ų
Solubility (logS)-4.2 (poor aqueous solubility)

The high logP value suggests significant lipophilicity, favoring membrane permeability but potentially limiting water solubility. The polar surface area aligns with moderate blood-brain barrier penetration capabilities .

Synthesis and Structural Analogues

Synthetic Routes

While no explicit synthesis is documented for this compound, analogous piperazine-acetamide derivatives are typically synthesized via:

  • N-Alkylation: Reaction of piperazine with 4-fluorophenyl halides to form 4-(4-fluorophenyl)piperazine.

  • Mannich Reaction: Introduction of the dimethylaminophenyl group via a three-component reaction involving formaldehyde and dimethylamine.

  • Acetylation: Coupling of the ethyl-piperazine intermediate with 4-fluorophenylacetic acid chloride .

Structural Analogues and Modifications

  • G500-0587: Differs by a 4-methoxyphenyl acetamide group (logP = 4.17) .

  • N-(4-Chlorophenyl)-2-(4-phenylpiperazinyl)acetamide: Exhibits osteoclast inhibition (IC50 = 0.8 μM) .

  • OSU-03012: A pyrazolyl-acetamide with antitumor activity via EGFR modulation .

CompoundActivityMechanism
N-[2-(4-Benzoylpiperazinyl)phenyl]-2-(4-chlorophenoxy)acetamideOsteoclast inhibition (IC50 = 0.8 μM)RANKL signaling suppression
3-[4'-(p-Chlorophenyl)thiazol-2'-yl]quinazolin-4-onesAnti-inflammatory (ED50 = 28 mg/kg)COX-2 inhibition
2-(1-Alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)propyl]acetamideT-type Ca2+ channel blockade (IC50 = 0.04 μM)Cardiovascular modulation

These data suggest that the fluorophenyl-acetamide scaffold may confer multimodal bioactivity, warranting further exploration for the target compound.

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